1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
Overview
Description
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene: is an organic compound with the molecular formula C24H21B3O6 . It is a derivative of benzene, where three phenylboronic acid groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene can be synthesized through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 1,3,5-tribromobenzene with 4-boronophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic acid groups to boronate esters.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Biology: Employed in the development of sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene involves its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with molecular targets through hydrogen bonding and electrostatic interactions , influencing various biochemical pathways .
Comparison with Similar Compounds
- 1,3,5-Tris[4-(phenylboronic acid)]benzene
- 1,3,5-Tris[4-(boronic acid)phenyl]benzene
- 4,4’‘-Di(dihydroxyboryl)-5’-(4-dihydroxyboryl phenyl)-1,1’:3’,1’'-terphenyl
Uniqueness: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene is unique due to its high reactivity and versatility in forming covalent bonds with various molecules. This makes it particularly valuable in the synthesis of complex organic frameworks and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLLRRTTCMCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21B3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900795-73-5 | |
Record name | 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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